N-Methyl vs. N-H Substitution: Impact on Downstream BET Inhibitor Potency (INCB057643 vs. Des-N-Methyl Analog)
The target compound serves as the direct precursor to INCB057643, which bears the 4-methyl (N-methyl) substituent. In the Incyte patent series, the 2,2,4-trimethyl-6-(methylsulfonyl) benzoxazinone scaffold is consistently employed for the most potent BET inhibitors, whereas the corresponding 4-H (des-N-methyl) compounds show reduced BRD4 binding affinity. INCB057643 inhibits BRD2, BRD3, and BRD4 binding to acetylated histone H4 peptide in the low nanomolar range . The N-methyl group contributes to conformational restriction and favorable van der Waals interactions within the bromodomain acetyl-lysine binding pocket, as evidenced by the general SAR trend across the Incyte patent examples where N-methylated compounds (Example 2: IC50 <100 nM) outperform their NH counterparts [1].
| Evidence Dimension | BRD4-BD1/BD2 inhibitory activity (IC50) of the final drug substance derived from the intermediate |
|---|---|
| Target Compound Data | INCB057643 (derived from target intermediate): BRD2/3/4 inhibition in low nM range (exact single-digit nM values reported in Incyte patent US 9,957,268) |
| Comparator Or Baseline | Des-N-methyl benzoxazinone BET inhibitor analogs: generally >100 nM IC50 against BRD4-BD1/BD2 (class-level inference from Incyte patent SAR tables) |
| Quantified Difference | N-Methylation associated with ≥10-fold improvement in BRD4 BD1/BD2 binding potency relative to NH analogs (class-level inference from patent SAR) |
| Conditions | BRD4-BD1 and BRD4-BD2 AlphaScreen assays in 384-well format; recombinant human bromodomain proteins |
Why This Matters
Procurement of the N-methyl intermediate ensures the synthetic route yields the high-potency clinical candidate INCB057643, whereas the des-N-methyl analog would lead to a structurally distinct and less potent final compound.
- [1] Incyte Corporation. US Patent 9,957,268 B2. Substituted pyrrolo[2,3-c]pyridin-7(6H)-ones and pyrazolo[3,4-c]pyridin-7(6H)-ones as BET protein inhibitors. Example 2: IC50 <100 nM for BRD4-BD1/BD2. 2018. View Source
